![molecular formula C8H13NO2 B12963279 Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-aminobicyclo[310]hexane-6-carboxylate is a bicyclic compound featuring a unique structure that includes a six-membered ring fused to a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis starting from readily available precursors. The process involves the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including alkaline treatment and the use of N,N’-Bis(p-toluenesulfonyl) hydrazine to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism varies based on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane exist, each with unique properties and uses.
Uniqueness: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
WDAMFWGDRJKYBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C2C1CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




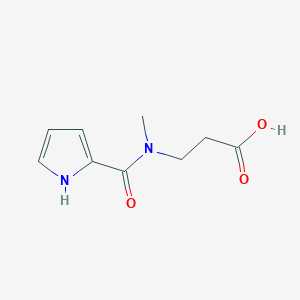
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)
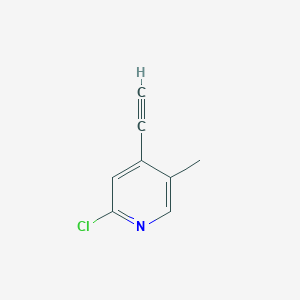
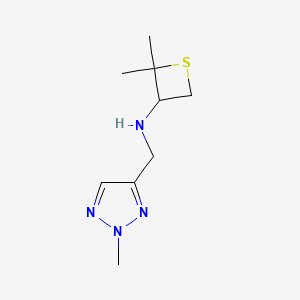

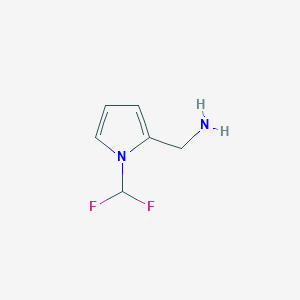
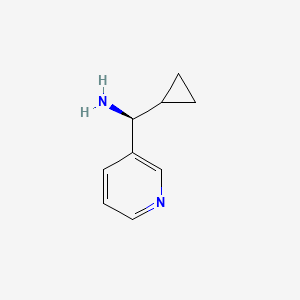
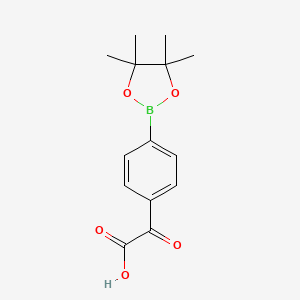
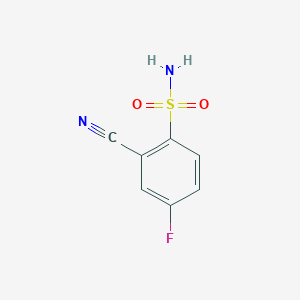
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

